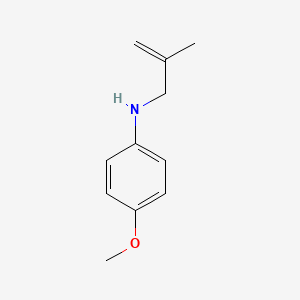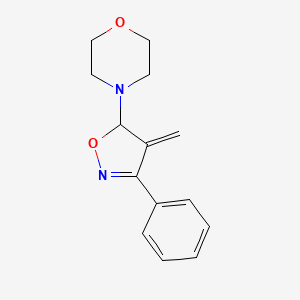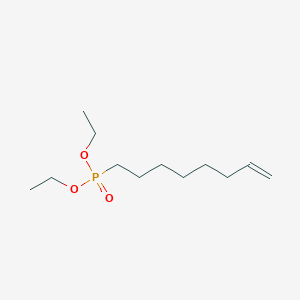![molecular formula C24H17NO2 B14287989 3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one CAS No. 141367-39-7](/img/no-structure.png)
3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a benzopyrano and pyrrolone moiety, making it a tricyclic heteroaromatic system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one typically involves multiple steps. One common method involves the intramolecular cycloaddition of nitrilium salts. For example, o-allyloxybenzanilides and o-propargyloxybenzanilides can be converted to the corresponding dihydro1benzopyrano[4,3-b]quinolinium hexachloroantimonate and 1benzopyrano[4,3-b]quinolines upon treatment with phosphorus pentachloride (PCl5) followed by antimony pentachloride (SbCl5) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzopyrano and pyrrolone derivatives, which can have different functional groups attached to the aromatic rings.
科学的研究の応用
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets. For example, as a benzodiazepine receptor ligand, it can modulate the activity of gamma-aminobutyric acid (GABA) neurotransmitters, leading to sedative and anxiolytic effects . The compound’s structure allows it to fit into the receptor binding site, influencing the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 1Benzopyrano[4,3-b]quinolines : These compounds share a similar core structure but differ in the substitution pattern and functional groups .
- Pyrrolo[3,2-b]pyrroles : These compounds have a pyrrole-pyrrole core and are used in organic solar cells .
Uniqueness
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a benzodiazepine receptor ligand sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research.
特性
| 141367-39-7 | |
分子式 |
C24H17NO2 |
分子量 |
351.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1-phenylchromeno[4,3-b]pyrrol-4-one |
InChI |
InChI=1S/C24H17NO2/c1-16-11-13-17(14-12-16)20-15-25(18-7-3-2-4-8-18)23-19-9-5-6-10-21(19)27-24(26)22(20)23/h2-15H,1H3 |
InChIキー |
UWOJGVYRGPRDFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN(C3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)




